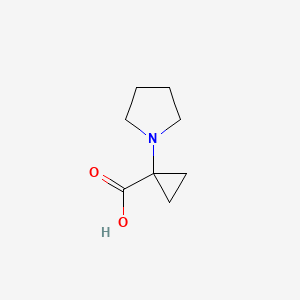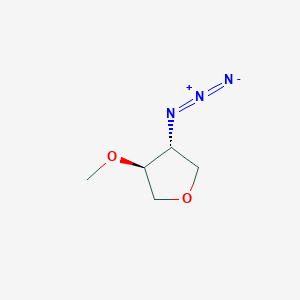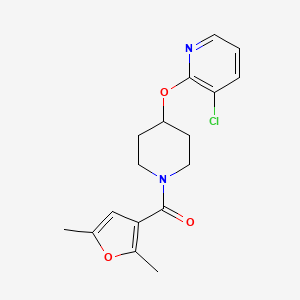![molecular formula C24H21NO6S B2697548 (3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-23-1](/img/structure/B2697548.png)
(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a benzothiazinone core, which is a type of heterocyclic compound. It also has methoxy groups attached to the phenyl rings, which can influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzothiazinone core, with the methoxy groups contributing electron density and influencing the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich methoxy groups and the electrophilic carbonyl group in the benzothiazinone core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of methoxy groups could increase its solubility in organic solvents, while the benzothiazinone core could contribute to its stability .Scientific Research Applications
Synthesis and Structural Transformation
- The synthesis and structural transformations of related compounds demonstrate significant interest in organic chemistry. For example, the reaction of certain dimethoxyphenyl compounds with ceric ammonium nitrate has been shown to furnish xanthones and related products, illustrating novel transformations in organic synthesis (Johnson et al., 2010). Similar processes involving bromination and selective O-demethylation have been explored, yielding bromophenol derivatives from related methanone compounds (Çetinkaya et al., 2011).
Medicinal Chemistry and Pharmacology
- In the realm of medicinal chemistry, derivatives of these compounds have been explored for their potential as anticancer agents. For instance, certain benzofuran derivatives exhibit selective cytotoxicity against tumor cell lines, suggesting their utility in cancer therapy (Hayakawa et al., 2004). Additionally, brominated derivatives have been synthesized and investigated for their carbonic anhydrase inhibitory properties, which could be valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6S/c1-29-18-8-6-7-17(14-18)25-15-23(32(27,28)22-10-5-4-9-19(22)25)24(26)16-11-12-20(30-2)21(13-16)31-3/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRQMRNZVYPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(trifluoromethyl)-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2697466.png)






![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2697476.png)




![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
![6-Isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697488.png)